molecular formula C9H14N2S2 B034445 2,4-Diamino-3,5-dimethylthiotoluene CAS No. 102093-68-5

2,4-Diamino-3,5-dimethylthiotoluene

Cat. No.: B034445
CAS No.: 102093-68-5
M. Wt: 214.4 g/mol
InChI Key: AOFIWCXMXPVSAZ-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)- is an organic compound with the molecular formula C9H14N2S2 and a molecular weight of 214.35 g/mol . It is also known by other names such as 3,5-Bis(methylthio)-2,4-toluenediamine and 4-methyl-2,6-bis(methylthio)benzene-1,3-diamine . This compound is characterized by the presence of two amino groups and two methylthio groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Properties

IUPAC Name

[2,4-diamino-5-methyl-3-(sulfanylmethyl)phenyl]methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-5-2-6(3-12)9(11)7(4-13)8(5)10/h2,12-13H,3-4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAOJVLBMPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)CS)N)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869367
Record name (2,4-Diamino-5-methyl-1,3-phenylene)dimethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

102093-68-5
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102093685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-methyl-2,6-bis(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-3,5-dimethylthiotoluene
Reactant of Route 2
2,4-Diamino-3,5-dimethylthiotoluene
Reactant of Route 3
2,4-Diamino-3,5-dimethylthiotoluene
Reactant of Route 4
2,4-Diamino-3,5-dimethylthiotoluene
Reactant of Route 5
2,4-Diamino-3,5-dimethylthiotoluene
Reactant of Route 6
2,4-Diamino-3,5-dimethylthiotoluene

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